molecular formula C9H12BBrO3 B11757191 4-Bromo-2-propoxyphenylboronic acid

4-Bromo-2-propoxyphenylboronic acid

Cat. No.: B11757191
M. Wt: 258.91 g/mol
InChI Key: DNQCJHQDKFIFQG-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxyphenylboronic acid (CAS: 1020050-87-6) is a boronic acid derivative with a bromine atom and a propoxy group substituted at the 4- and 2-positions of the phenyl ring, respectively. Its molecular formula is C₉H₁₂BBrO₃, and it is classified as an arylboronic acid, a class of compounds widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Notably, this compound has been listed as a discontinued product by suppliers such as CymitQuimica, limiting its commercial availability . Its structural features—specifically the bromine substituent (electron-withdrawing) and propoxy group (electron-donating)—influence its reactivity and applications in organic synthesis.

Properties

Molecular Formula

C9H12BBrO3

Molecular Weight

258.91 g/mol

IUPAC Name

(4-bromo-2-propoxyphenyl)boronic acid

InChI

InChI=1S/C9H12BBrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3

InChI Key

DNQCJHQDKFIFQG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Br)OCCC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-propoxyphenylboronic acid typically involves the borylation of an aryl halide. One common method is the reaction of 4-bromo-2-propoxyphenylmagnesium bromide with a boron-containing reagent such as trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-propoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Bromo-2-propoxyphenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

(a) 3-Bromo-2-propoxyphenylboronic Acid (CAS: 848779-86-2)

  • Structure : Bromine at position 3, propoxy at position 2.
  • Reactivity : The proximity of bromine and propoxy groups may sterically hinder coupling reactions compared to 4-bromo-2-propoxy derivatives.
  • Applications : Used in niche Suzuki reactions where meta-substitution is required .

(b) 4-Bromo-2-chlorophenylboronic Acid (CAS: 1046861-20-4)

  • Structure : Chlorine replaces the propoxy group at position 2.
  • Key Differences :
    • Chlorine’s stronger electron-withdrawing effect increases electrophilicity of the boron atom, enhancing reactivity in cross-couplings.
    • Molecular weight: 235.27 g/mol vs. 4-bromo-2-propoxy’s 273.91 g/mol .

(c) 4-Bromo-3-chloro-2-fluorophenylboronic Acid (CAS: 2121514-49-4)

  • Structure : Additional fluorine at position 2 and chlorine at position 3.
  • Applications : Fluorine’s inductive effect improves stability and bioavailability, making this compound valuable in drug discovery .

Functional Group Variations

(a) 4-(Hydroxymethyl)phenylboronic Acid

  • Structure : Hydroxymethyl (-CH₂OH) instead of propoxy.
  • Reactivity : The polar hydroxymethyl group enhances solubility in aqueous media but reduces stability under acidic conditions .

(b) 4-(Ethoxycarbonyl)phenylboronic Acid (CAS: 4334-88-7)

  • Structure : Ethoxycarbonyl (-COOEt) substituent.
  • Applications : The ester group allows for post-functionalization (e.g., hydrolysis to carboxylic acids), broadening utility in material science .

Heterocyclic Analogs

(4-Bromo-5-methylthiophen-2-yl)boronic Acid (CAS: 154566-69-5)

  • Structure : Thiophene ring replaces benzene, with bromine and methyl groups.
  • Applications : Thiophene-based boronic acids are pivotal in synthesizing conjugated polymers for organic electronics .

Data Table: Key Parameters of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications Source
4-Bromo-2-propoxyphenylboronic acid 1020050-87-6 C₉H₁₂BBrO₃ 273.91 Br (4), OPr (2) Discontinued
3-Bromo-2-propoxyphenylboronic acid 848779-86-2 C₉H₁₂BBrO₃ 273.91 Br (3), OPr (2) Suzuki couplings
4-Bromo-2-chlorophenylboronic acid 1046861-20-4 C₆H₅BBrClO₂ 235.27 Br (4), Cl (2) Pharmaceuticals
4-(Ethoxycarbonyl)phenylboronic acid 4334-88-7 C₉H₁₁BO₄ 193.99 COOEt (4) Material science
(4-Bromo-5-methylthiophen-2-yl)boronic acid 154566-69-5 C₅H₅BBrO₂S 220.87 Br (4), CH₃ (5), thiophene Organic electronics

Biological Activity

4-Bromo-2-propoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various therapeutic applications, including cancer treatment, antibacterial agents, and enzyme inhibitors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites. This mechanism is particularly relevant in cancer therapy, where proteasome inhibitors can induce apoptosis in malignant cells.
  • Antibacterial Activity : Some boronic acids exhibit antibacterial properties by inhibiting bacterial efflux pumps, which can enhance the efficacy of existing antibiotics against resistant strains.
  • Anticancer Properties : The compound may also induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways.

Anticancer Activity

A study highlighted the potential of boronic acid derivatives, including this compound, in suppressing tumor growth. The compound was tested against various cancer cell lines, showing significant cytotoxicity at low micromolar concentrations.

Antibacterial Activity

In vitro assays demonstrated that this compound exhibits synergistic effects when combined with fluoroquinolones against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reduced significantly in the presence of this compound, indicating its potential as an adjuvant in antibiotic therapy.

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via proteasome inhibition
AntibacterialInhibits efflux pumps synergistically with antibiotics
Enzyme InhibitionBinds to active sites of enzymes

Table 2: MIC Values Against Staphylococcus aureus

CompoundMIC (µg/mL)Synergistic Effect with Ciprofloxacin
This compound3.13Yes
Ciprofloxacin12.5-

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating a dose-dependent response with IC50 values ranging from 5 to 15 µM.
  • Synergistic Antibiotic Effects : Research involving Staphylococcus aureus showed that the combination of this boronic acid with ciprofloxacin resulted in a four-fold reduction in MIC, suggesting its potential as a co-treatment option for resistant bacterial infections.

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